Noncompetitive Allosteric Inhibition Distinguishes KIN59 from Competitive TPase Inhibitors
KIN59 inhibits TPase through a noncompetitive allosteric mechanism, in contrast to the competitive inhibition exhibited by Tipiracil (TPI) and 7‑deazaxanthine [1][2]. Enzyme kinetic analyses demonstrate that KIN59 does not compete with thymidine (dThd) or inorganic phosphate (Pi) for binding, whereas TPI binds at the substrate site with an IC₅₀ of 35 nM for human placental TPase [1][2].
| Evidence Dimension | Inhibition mechanism and kinetic behavior |
|---|---|
| Target Compound Data | Noncompetitive allosteric inhibition; IC₅₀ = 67 µM (human TPase), 44 µM (E. coli TPase); does not compete with dThd or Pi |
| Comparator Or Baseline | Tipiracil (TPI): Competitive inhibition; IC₅₀ = 35 nM (human placental TPase); 7‑deazaxanthine: Competitive inhibition; IC₅₀ ≈ 40 µM |
| Quantified Difference | KIN59 IC₅₀ ≈ 1,900‑fold higher than TPI, yet KIN59 uniquely exhibits allosteric noncompetitive kinetics |
| Conditions | Recombinant human and E. coli TPase enzymatic assays using thymidine or phosphate as variable substrate |
Why This Matters
Allosteric inhibition enables KIN59 to suppress TPase‑driven angiogenesis without interfering with physiological substrate turnover, a mechanistic advantage for models where competitive blockade may perturb pyrimidine homeostasis.
- [1] Liekens S, Bronckaers A, Balzarini J, De Clercq E, Priego EM, Camarasa MJ, Pérez-Pérez MJ. The nucleoside derivative 5′-O-trityl-inosine (KIN59) suppresses thymidine phosphorylase-triggered angiogenesis via a noncompetitive mechanism of action. J Biol Chem. 2004;279(28):29598-605. PMID: 15123637. View Source
- [2] Bertin Bioreagent. Tipiracil (hydrochloride) – Biochemicals – CAT N°: 23319. Accessed 2026-04-18. View Source
